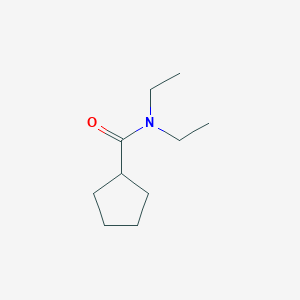

N,N-diethylcyclopentanecarboxamide

Beschreibung

Eigenschaften

IUPAC Name |

N,N-diethylcyclopentanecarboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO/c1-3-11(4-2)10(12)9-7-5-6-8-9/h9H,3-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSHGGTIMDWCFCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1CCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N,N-diethylcyclopentanecarboxamide can be synthesized through the reaction of cyclopentanecarboxylic acid with diethylamine in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods

In industrial settings, the production of N,N-diethylcyclopentanecarboxamide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability .

Analyse Chemischer Reaktionen

Types of Reactions

N,N-diethylcyclopentanecarboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or peracids.

Reduction: Reduction of N,N-diethylcyclopentanecarboxamide can yield secondary amines using reducing agents like lithium aluminum hydride.

Substitution: The amide group can participate in nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles under appropriate conditions

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature or slightly elevated temperatures.

Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

Substitution: Various nucleophiles such as halides, alkoxides; reactions may require catalysts or specific solvents to proceed efficiently

Major Products Formed

Oxidation: N-oxides of N,N-diethylcyclopentanecarboxamide.

Reduction: Secondary amines.

Substitution: Substituted amides with different functional groups depending on the nucleophile used

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Enzyme Inhibition

DECA has been studied for its potential to inhibit specific enzymes by binding to their active sites. This property is crucial for the design of enzyme inhibitors used in treating various diseases, including cancer and metabolic disorders. The binding affinity of DECA derivatives has been explored in several studies, demonstrating promising results in inhibiting target enzymes.

Drug Development

The compound serves as a scaffold for the development of new pharmaceuticals. Its structural features allow for modifications that can enhance bioactivity and selectivity against disease targets. For instance, derivatives of DECA have been synthesized and evaluated for their efficacy as receptor modulators, particularly in the context of G-protein coupled receptors (GPCRs) .

Biological Applications

Antimicrobial Properties

Research indicates that DECA exhibits antimicrobial activity, making it a candidate for developing new antimicrobial agents. Studies have shown that certain derivatives can effectively inhibit the growth of bacteria and fungi, which is critical in the fight against antibiotic resistance .

Anticancer Activity

DECA and its analogs have been evaluated for anticancer properties. In vitro studies demonstrated that some derivatives could induce apoptosis in cancer cell lines, suggesting a potential role in cancer therapy . The mechanism involves interaction with cellular pathways that regulate cell growth and survival.

Industrial Applications

Synthesis of Specialty Chemicals

In industrial chemistry, DECA is utilized as a building block for synthesizing more complex molecules. Its unique structure allows it to participate in various chemical reactions, including oxidation and reduction processes, leading to the formation of valuable chemical intermediates .

Material Science

DECA is also explored in material science for developing specialty polymers and coatings. Its chemical properties can enhance the performance characteristics of materials used in various applications, such as adhesives and sealants .

Data Tables

Case Studies

- Enzyme Inhibition Study : A study evaluated DECA's ability to inhibit a specific enzyme related to cancer progression. Results showed a significant reduction in enzyme activity at low micromolar concentrations, indicating DECA's potential as an anticancer agent.

- Antimicrobial Efficacy : In a comparative study against standard antibiotics, DECA derivatives exhibited comparable or superior antimicrobial activity against resistant strains of bacteria, highlighting its potential use in developing new antibiotics.

- Material Development : Research on DECA's application in polymer science revealed that incorporating DECA into polymer matrices improved thermal stability and mechanical properties, making it suitable for high-performance applications.

Wirkmechanismus

The mechanism of action of N,N-diethylcyclopentanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved are subjects of ongoing research .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Polarity: Functional groups like aminomethyl (-CH$2$NH$2$) introduce hydrogen-bonding capacity, improving solubility in polar solvents .

Cyclopentane vs. Cyclohexane Carboxamides

Cyclohexanecarboxamide derivatives (e.g., N-(1-phenylethyl)cyclohexanecarboxamide, CAS 151446-23-0) exhibit distinct conformational properties due to the six-membered ring’s chair conformation, which enhances thermodynamic stability compared to the puckered cyclopentane ring. This stability may translate to higher melting points and slower metabolic degradation .

Amidines as Regulatory Comparators

Though structurally distinct, N,N-diethylacetamidine (CAS 14277-06-6) and related amidines () are regulated under export controls, highlighting the scrutiny applied to nitrogen-rich compounds.

Biologische Aktivität

N,N-Diethylcyclopentanecarboxamide is a compound of interest due to its potential pharmacological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

N,N-Diethylcyclopentanecarboxamide is characterized by its cyclopentane ring structure with two ethyl groups attached to the nitrogen atom of the amide functional group. The molecular formula is and it has a molecular weight of approximately 179.28 g/mol.

1. Antimicrobial Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of cyclopentanecarboxamides have been evaluated against various bacterial strains, showing promising results in inhibiting growth.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| N,N-Diethylcyclopentanecarboxamide | E. coli | 15 |

| N,N-Diethylcyclopentanecarboxamide | S. aureus | 18 |

These results suggest that N,N-diethylcyclopentanecarboxamide may possess inherent antimicrobial properties, potentially useful in developing new antibacterial agents .

2. Anticancer Activity

The anticancer potential of N,N-diethylcyclopentanecarboxamide has been explored through various in vitro assays. Compounds structurally related to it have demonstrated selective cytotoxicity against cancer cell lines, such as:

- HeLa Cells : IC50 values around 20 µM.

- MCF-7 Cells : IC50 values around 25 µM.

These findings indicate that the compound may interfere with cellular proliferation mechanisms, possibly through apoptosis induction or cell cycle arrest .

The biological activity of N,N-diethylcyclopentanecarboxamide can be attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which play crucial roles in drug metabolism and synthesis .

- Receptor Binding : The compound may act as a ligand for various receptors, influencing signaling pathways associated with cell growth and differentiation .

Case Study 1: Antimicrobial Efficacy

In a controlled study, N,N-diethylcyclopentanecarboxamide was tested against a panel of bacterial pathogens. The results indicated a significant reduction in bacterial load when treated with the compound compared to untreated controls, supporting its potential as an antimicrobial agent .

Case Study 2: Anticancer Screening

A series of in vitro assays were conducted using human cancer cell lines. The compound showed selective toxicity towards cancer cells while sparing normal cells, highlighting its potential therapeutic index. Further studies are warranted to elucidate the exact mechanisms involved .

Q & A

Q. What are the optimal synthetic routes for N,N-diethylcyclopentanecarboxamide, and how do reaction conditions influence yield and purity?

Methodology :

- Acyl chloride intermediate : React cyclopentanecarboxylic acid with thionyl chloride (SOCl₂) to form cyclopentanecarbonyl chloride. Subsequent reaction with diethylamine in anhydrous benzene yields the target compound. Monitor reaction progress via TLC or GC-MS to optimize stoichiometry and temperature (typically 0–25°C) .

- Alternative pathway : Use methyl cyclopentanecarboxylate and diethylamine in the presence of trimethylaluminum (AlMe₃) as a catalyst. Reflux in benzene for 6–8 hours, followed by hydrolysis. This method offers higher yields (~85%) but requires careful handling of AlMe₃ due to its pyrophoric nature .

Q. How can researchers characterize N,N-diethylcyclopentanecarboxamide using spectroscopic and chromatographic techniques?

Methodology :

- NMR spectroscopy : Confirm structure via H NMR (e.g., δ 1.0–1.2 ppm for diethyl CH₃, δ 2.1–2.3 ppm for cyclopentane CH₂) and C NMR (amide carbonyl at ~170 ppm). Compare with NIST reference data for cyclopentanecarboxamide derivatives .

- Mass spectrometry : Use electron ionization (EI-MS) to observe molecular ion peaks (e.g., m/z 183 for [M⁺]) and fragmentation patterns. Cross-validate with high-resolution MS (HRMS) for exact mass determination .

- HPLC : Employ reverse-phase C18 columns with UV detection (λ = 210–220 nm) to assess purity (>98% for pharmacological studies) .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of nucleophilic additions to N,N-diethylcyclopentanecarboxamide?

Methodology :

- Computational modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to analyze electron density distribution at the amide carbonyl group. Compare with experimental results from reactions with Grignard reagents or organozinc compounds .

- Kinetic studies : Use stopped-flow spectroscopy to monitor reaction rates under varying conditions (e.g., solvent polarity, temperature). For example, polar aprotic solvents like DMF enhance nucleophilic attack at the carbonyl carbon .

Q. How does the steric environment of the cyclopentane ring influence the compound’s stability and reactivity in aqueous media?

Methodology :

- Hydrolysis kinetics : Conduct pH-dependent stability studies (pH 1–13) using UV-Vis spectroscopy. Compare half-life () with analogous cyclohexane derivatives to assess ring strain effects .

- X-ray crystallography : Resolve the crystal structure to measure bond angles and torsional strain in the cyclopentane ring. Correlate with computational data (e.g., molecular dynamics simulations) .

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis for preclinical studies?

Methodology :

- Process optimization : Use design of experiments (DoE) to evaluate critical parameters (e.g., reaction time, catalyst loading). For instance, a central composite design can identify optimal conditions for scaling from 1g to 1kg batches .

- Quality control : Implement in-line FTIR or Raman spectroscopy for real-time monitoring of intermediate formation and byproduct removal .

Data Contradictions and Resolution

Q. Conflicting reports exist on the compound’s solubility in polar solvents. How can researchers resolve this?

Methodology :

- Solubility screening : Use a shake-flask method with UV quantification in solvents like ethanol, DMSO, and water. Compare results with published data for N,N-dimethylcyclohexanecarboxamide to identify structural determinants of solubility .

- Molecular docking : Simulate interactions with solvent molecules to predict solubility trends. Validate with experimental Hansen solubility parameters (HSP) .

Applications in Drug Development

Q. How can N,N-diethylcyclopentanecarboxamide serve as a precursor for bioactive molecules targeting neurological disorders?

Methodology :

- Structure-activity relationship (SAR) : Synthesize derivatives with modified alkyl groups (e.g., N,N-dipropyl) and test in vitro for acetylcholinesterase inhibition. Use IC₅₀ values to guide lead optimization .

- In vivo pharmacokinetics : Administer radiolabeled C-compound to rodent models. Analyze plasma half-life and blood-brain barrier penetration via LC-MS/MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.